molecular formula C11H8F3NO B2935883 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one CAS No. 127532-47-2

2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one

Cat. No.: B2935883
CAS No.: 127532-47-2
M. Wt: 227.186
InChI Key: BQBFZNVCQSRADE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one is a fluorinated ketone featuring an indolizine core substituted with a methyl group at position 2 and a trifluoroacetyl group at position 2. Indolizine, a bicyclic heteroaromatic system with fused pyrrole and pyridine rings, imparts unique electronic properties to the compound. The trifluoroacetyl group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and material science.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylindolizin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-7-6-8-4-2-3-5-15(8)9(7)10(16)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFZNVCQSRADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one typically involves the reaction of 2-methylindolizine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Trifluoroacetyl-Substituted Heterocycles
Compound Name Core Structure Substituents Key Electronic Features References
Target Compound Indolizine 2-methyl, 3-CF₃CO High π-electron density; planar system
2,2,2-Trifluoro-1-(2-methylindolin-1-yl)ethan-1-one Indoline (saturated) 2-methyl, 1-CF₃CO Reduced aromaticity; flexible structure
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Indole 1-methyl, 3-CF₃CO Electron-rich indole core; strong H-bond acceptor
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one Indole 5-methoxy, 3-CF₃CO Enhanced electron density at C3 due to OMe
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one Furan 2-CF₃CO Electron-deficient furan; polar carbonyl

Key Observations :

  • Aromatic vs. Non-Aromatic Cores: The indolizine (target) and indole derivatives exhibit aromatic stabilization, whereas indoline () is non-aromatic, affecting reactivity in electrophilic substitutions.

Physical and Spectroscopic Properties

Table 3: Selected Physical Data
Compound Melting Point (°C) ¹⁹F NMR (δ, ppm) ¹³C NMR (CF₃CO, δ ppm) References
Target Compound Not reported Not reported Not reported
2,2,2-Trifluoro-1-(m-tolyl)ethan-1-one Liquid –71.15 (DMSO-d₆) 180.83 (q, J = 34.8 Hz)
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one Liquid (bp 144°C) Not reported Not reported
2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one Not reported Not reported 116.86 (q, J = 291 Hz)

Insights :

  • ¹³C NMR : The CF₃CO carbon resonates near δ 180–181 ppm across compounds, with coupling constants (J ~30–35 Hz) indicative of strong CF₃ group electron withdrawal .
  • ¹⁹F NMR : Fluorine signals are consistently deshielded (δ –70 to –71 ppm) due to the electronegative trifluoromethyl group .

Q & A

What spectroscopic and crystallographic methods are recommended for structural elucidation of 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one?

Basic Research Question
To confirm the molecular structure, employ 1H, 13C, and 19F NMR spectroscopy to analyze proton environments, carbon frameworks, and fluorine coupling patterns. For example, δ = –71.15 in 19F NMR is characteristic of trifluoroacetyl groups. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond angles and molecular geometry, especially for verifying the indolizine ring conformation and trifluoroacetyl placement .

How can synthetic routes for this compound be optimized to improve yield and purity?

Basic Research Question
Optimize reaction parameters such as temperature (e.g., 25–80°C), solvent polarity, and catalyst loading (e.g., CuBr for radical reactions). Use anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and TLC monitoring ensures purity. Refer to analogous syntheses of trifluoroacetophenones for guidance on avoiding byproducts like dimerization .

What is the role of the trifluoroacetyl group in modulating biological activity?

Basic Research Question
The trifluoroacetyl group enhances electronegativity and metabolic stability due to fluorine’s strong inductive effect. This increases lipophilicity (logP ~2.7) and bioavailability, improving target binding (e.g., CBP bromodomain inhibition). Fluorine’s electron-withdrawing nature also stabilizes ketone intermediates during synthesis .

What strategies enhance metabolic stability and pharmacokinetic properties in preclinical studies?

Advanced Research Question
Introduce electron-withdrawing substituents (e.g., halogens) on the indolizine ring to reduce oxidative metabolism. Assess stability via liver microsome assays (human/rodent) and pharmacokinetic studies (e.g., half-life, clearance). Compound 9g (from ) achieved 25.9% oral bioavailability by modifying the 2-methyl group, balancing stability and solubility .

How do structural modifications of the indolizine moiety affect CBP bromodomain inhibition?

Advanced Research Question
Substituents at the 2-position (e.g., methyl) improve steric complementarity with the CBP binding pocket. Use molecular docking (e.g., Glide SP mode) and SAR studies to evaluate binding affinity (IC50). For example, replacing methyl with bulkier groups (e.g., ethyl) reduced activity due to steric clashes, while electron-deficient rings enhanced potency .

What preclinical models are suitable for evaluating antitumor efficacy?

Advanced Research Question
Use 22Rv1 xenograft models (prostate cancer) to assess tumor growth inhibition (TGI). Monitor parameters like tumor volume (caliper measurements) and serum biomarkers (e.g., PSA). Compound 9g showed 88% TGI in vivo, validated via histopathology and immunohistochemistry for apoptosis markers (e.g., caspase-3) .

How can conflicting NMR or crystallographic data be resolved during characterization?

Advanced Research Question
For data contradictions (e.g., unexpected coupling in 13C NMR), cross-validate using 2D NMR (HSQC, HMBC) to assign quaternary carbons. If crystallographic disorder occurs (e.g., trifluoroacetyl rotation), refine structures with SHELXL’s PART instructions or apply twin refinement for twinned crystals .

What computational methods predict the compound’s reactivity in radical trifluoromethylation?

Advanced Research Question
Use DFT calculations (e.g., Gaussian 09) to model radical intermediates and transition states. Studies on analogous systems ( ) show trifluoromethyl radicals preferentially attack α,β-unsaturated carbonyls over aryl rings. Validate predictions with EPR spectroscopy to detect radical species .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
Store at room temperature in airtight, light-resistant containers with desiccants. Avoid prolonged exposure to moisture, as hydrolysis can degrade the trifluoroacetyl group. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

What in vitro assays assess the compound’s cytotoxicity and selectivity?

Advanced Research Question
Use MTT assays on prostate cancer cell lines (e.g., 22Rv1, LNCaP) and non-cancerous cells (e.g., RWPE-1). Calculate selectivity indices (IC50 cancer/IC50 normal). Compound 9g showed >10-fold selectivity, validated via colony formation and migration assays .

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